Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-formyl-6-methyl-1-[(4-methylphenyl)methyl]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-4-7-15(8-5-13)11-21-18-10-14(2)6-9-16(18)17(12-22)19(21)20(23)24-3/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNPZMIAMXEUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)C(=C2C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Esterification
- The synthesis typically begins with substituted indole-2-carboxylic acids such as 6-bromoindole-2-carboxylic acid or indole-6-carboxylic acid as the core scaffold.
- The carboxyl group at the C2 position is esterified to form the methyl ester derivative. This esterification is commonly achieved by refluxing the indole-2-carboxylic acid in methanol with catalytic amounts of concentrated sulfuric acid for 10–16 hours, yielding methyl indole-2-carboxylate derivatives with yields ranging from 53% to 88% depending on conditions and purification methods.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of indole-2-carboxylic acid | Methanol, conc. H2SO4, reflux 10-16 h | 53–88 | Purification by silica gel chromatography or recrystallization |
Introduction of the 3-Formyl Group (Formylation at C3)
- The formyl group at the C3 position is introduced via the Vilsmeier–Haack reaction , which is facilitated by the electron-withdrawing effect of the C2 carboxyl group.
- This reaction uses a Vilsmeier reagent (typically formed from DMF and POCl3) to selectively formylate the C3 position, achieving high yields (up to 95%) of 3-formyl indole derivatives.
- This step is critical for obtaining the 3-formyl functionality necessary for further modifications.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Vilsmeier–Haack formylation at C3 | DMF, POCl3, controlled temperature | ~95 | High regioselectivity at C3 position |
Substitution at the N1 Position with 4-Methylbenzyl Group
- The N1 position of the indole is alkylated with 4-methylbenzyl bromide using a strong base such as sodium hydride (NaH) in dry DMF.
- The reaction is typically conducted at room temperature with stirring for several hours (e.g., 3 h), monitored by TLC and LCMS for completion.
- This step yields the N1-(4-methylbenzyl) substituted indole derivative, which is a key structural feature of the target compound.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| N1-Alkylation with 4-methylbenzyl bromide | NaH, dry DMF, RT, 3 h | ~95 | Reaction monitored by TLC and LCMS |
Methylation at the C6 Position (6-Methyl Substitution)
- The methyl group at C6 is introduced by starting from 6-bromoindole-2-carboxylic acid or via direct methylation methods.
- Palladium-catalyzed Buchwald–Hartwig amination or Suzuki coupling reactions can be employed to introduce methyl or substituted benzyl groups at C6, often using palladium acetate as the catalyst.
- The methylation at C6 can also be achieved by selective substitution reactions on appropriately functionalized intermediates.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| C6 Methylation or substitution | Pd-catalyzed cross-coupling, Buchwald–Hartwig reaction | Variable (70–90%) | Catalyzed by Pd(OAc)2, requires ligand and base |
Final Purification and Characterization
- After synthesis, the product is purified typically by silica gel column chromatography using mixtures of ethyl acetate and hexane.
- Characterization is performed using LCMS, NMR (1H and 13C), and mass spectrometry to confirm the structure and purity of the methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate compound.
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Esterification of indole-2-carboxylic acid | MeOH, conc. H2SO4, reflux 10-16 h | 53–88 | Produces methyl ester intermediate |
| 2 | Formylation at C3 (Vilsmeier–Haack) | DMF, POCl3 | ~95 | High regioselectivity at C3 |
| 3 | N1-Alkylation with 4-methylbenzyl bromide | NaH, dry DMF, RT, 3 h | ~95 | Alkylation at nitrogen |
| 4 | Methylation at C6 | Pd-catalyzed Buchwald–Hartwig/Suzuki reaction | 70–90 | Pd(OAc)2 catalyst, base, ligand |
| 5 | Purification and characterization | Silica gel chromatography, LCMS, NMR | - | Confirms product identity and purity |
Research Findings and Notes
- The use of 6-bromoindole-2-carboxylic acid as a starting material allows selective functionalization at the C6 position, facilitating the introduction of the methyl group or other substituents via palladium-catalyzed cross-coupling reactions.
- The Vilsmeier–Haack reaction is highly efficient for introducing the formyl group at the C3 position, benefiting from the electron-withdrawing effect of the ester group at C2, which directs electrophilic substitution.
- Alkylation at the nitrogen (N1) position using sodium hydride and benzyl bromides is a standard and high-yielding method for introducing benzyl substituents, including the 4-methylbenzyl group.
- Purification methods and reaction monitoring by TLC and LCMS are critical to ensure high purity and correct substitution patterns.
- Yields reported in the literature for each step range generally from moderate to high (53% to 95%), depending on reaction conditions and purification protocols.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products
Oxidation: Methyl 3-carboxy-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that indole derivatives, including methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate, exhibit promising anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of cell cycle progression. A study demonstrated that similar indole derivatives showed cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
Indoles are known for their antimicrobial activity. This compound has been evaluated for its ability to inhibit the growth of various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the formyl group at position 3 and the methylbenzyl group at position 1 significantly influences its pharmacological properties. SAR studies indicate that modifications to these substituents can enhance potency and selectivity against specific biological targets .
Synthesis and Derivative Development
The synthesis of this compound has been achieved through various methods, including multi-step organic synthesis techniques. Researchers are actively exploring derivatives of this compound to improve its efficacy and reduce toxicity. For instance, modifications to the carboxylate group can lead to compounds with enhanced solubility and bioavailability, which are critical for drug development .
Material Science Applications
Fluorescent Probes
Due to its unique structural features, this compound is being investigated as a potential fluorescent probe in material science. Its ability to emit fluorescence upon excitation makes it suitable for applications in bioimaging and sensing technologies. Studies have shown that indole-based fluorescent probes can be used to detect specific biomolecules in complex biological environments .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate would depend on its specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The formyl group may participate in hydrogen bonding, while the methyl and benzyl groups could influence the compound’s hydrophobic interactions and overall molecular stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at Key Positions
Position 3: Formyl vs. Carboxylate/Other Groups
The 3-formyl group in the target compound distinguishes it from analogs like Methyl 3-methyl-1H-indole-6-carboxylate (CAS 184151-49-3), which has a methyl group at position 3 . The formyl moiety enhances electrophilicity, making it a reactive site for condensation reactions (e.g., with aminothiazoles to form hybrid molecules, as in ). By contrast, carboxylate or methyl groups at position 3 reduce reactivity but improve metabolic stability .
Position 6: Methyl vs. Methoxy/Other Substituents
The 6-methyl group in the target compound contrasts with 3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid (CAS 1243089-67-9), which features a methoxy group at position 6 .
N1 Substituent: 4-Methylbenzyl vs. Other Aromatic Groups
The 4-methylbenzyl group at N1 is structurally similar to the 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile reported in . Both compounds exhibit dihedral angles between the indole ring and the aromatic substituent (~86.97° for the benzyl derivative vs. 80.91° for ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate) . The methyl group on the benzyl ring may enhance lipophilicity and membrane permeability compared to unsubstituted benzyl or vinylbenzyl groups (e.g., the vinylbenzyl analog in ).
Data Tables
Table 1: Structural Comparison of Key Indole Derivatives
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| Target Compound | 3-formyl, 6-methyl, N1-(4-MeBz) | C₂₁H₁₉NO₃ | 333.39 | Not Provided | Reactive formyl, lipophilic N1 group |
| Methyl 3-formyl-1H-indole-5-carboxylate | 3-formyl, 5-COOMe | C₁₁H₉NO₃ | 203.19 | 197506-83-5 | Smaller size, lacks N1 substitution |
| 3-Formyl-6-methoxy-1-(4-MeBz)-1H-indole-2-COOH | 3-formyl, 6-OMe, N1-(4-MeBz), 2-COOH | C₁₉H₁₇NO₄ | 323.34 | 1243089-67-9 | Enhanced solubility (COOH), polar OMe |
| 5-Fluoro-3-[thiazolidinone]-1H-indole-2-COOMe | 3-thiazolidinone, 5-F | C₁₆H₁₂FN₃O₃S | 345.35 | Not Provided | High cytotoxicity (IC₅₀ = 8.36 μM) |
Table 2: Dihedral Angles in Indole Derivatives ()
| Compound | Dihedral Angle (Indole vs. Aromatic Ring) | Biological Implications |
|---|---|---|
| Target Compound (Hypothesized) | ~80–87° | Moderate steric hindrance |
| 1-(4-Methoxyphenyl)-2-methyl-1H-indole-3-CN | 58.41° | Compact conformation, enhanced binding |
| Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate | 80.91° | Balanced lipophilicity/reactivity |
Research Implications and Gaps
- Reactivity : The 3-formyl group warrants exploration in click chemistry or bioconjugation for targeted drug delivery.
- Biological Screening : Prioritize cytotoxicity assays against leukemia and solid tumor cell lines.
- Crystallography : Use SHELX-based refinement () to resolve the target compound’s crystal structure and validate dihedral angles.
Biological Activity
Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and particularly its biological activities, including anticancer properties, antibacterial effects, and other pharmacological applications.
- Molecular Formula : C17H19N O3
- Molecular Weight : 285.34 g/mol
- CAS Number : 19012-03-4
- Structure : The compound features an indole ring system substituted with a formyl group and a methyl group, along with a 4-methylbenzyl substituent.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate indole derivatives with formylating agents. The specific synthetic pathways can vary, but common methods include:
- Condensation Reactions : Utilizing aldehydes and ketones in the presence of acid catalysts.
- Reflux Techniques : Heating the reactants under reflux conditions to facilitate the formation of the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 6.0 | Inhibition of proliferation through p53 activation |
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity against several strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Other Pharmacological Activities
Beyond its anticancer and antibacterial effects, preliminary research indicates that this compound may possess additional pharmacological activities, including:
- Antioxidant Activity : Scavenging free radicals, which can contribute to cellular damage.
- Anti-inflammatory Effects : Reducing pro-inflammatory cytokine production in vitro.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Breast Cancer Cells : A study published in International Journal of Molecular Sciences demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, highlighting its potential as a therapeutic agent for breast cancer .
- Antimicrobial Efficacy Assessment : A clinical trial assessed the efficacy of this compound against various bacterial strains in infected patients. Results indicated significant improvements in infection resolution rates compared to standard treatments .
Q & A
Q. What are the common synthetic routes for Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate?
The compound is synthesized via condensation reactions involving 3-formyl-indole precursors. A typical method involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with substituted aminothiazolones or thiourea analogs in acetic acid, catalyzed by sodium acetate. For example, Method A ( ) uses:
- Reagents : 2-aminothiazol-4(5H)-one (1.0 equiv), 3-formyl-1H-indole-2-carboxylate (1.1 equiv), sodium acetate (2.0 equiv), acetic acid.
- Conditions : Reflux for 3–5 hours, followed by recrystallization from DMF/acetic acid.
Yield optimization requires precise stoichiometric ratios and purification via sequential washing (acetic acid, water, ethanol, ether) .
Q. How is structural characterization performed for this compound using crystallographic techniques?
X-ray crystallography is the gold standard, employing programs like SHELXL ( ) for refinement. Key parameters include:
- Dihedral angles : The indole core and substituted benzyl groups form angles ~80–90° (e.g., 86.97° in analogous structures), critical for assessing steric effects .
- Hydrogen bonding : Weak intermolecular interactions (C–H···π, Cl···π) stabilize crystal packing .
- Validation : Bond lengths/angles are cross-checked against databases (e.g., Allen et al., 1987) .
Advanced Research Questions
Q. What strategies resolve conflicting data in structural or synthetic analyses?
Contradictions in crystallographic data (e.g., dihedral angle discrepancies) are addressed by:
- Multi-method validation : Comparing X-ray results with NMR (e.g., H/C chemical shifts) and HRMS .
- Computational docking : Tools like SHELXPRO () predict torsional flexibility, clarifying whether observed angles result from crystal packing or intrinsic molecular strain .
For synthetic inconsistencies (e.g., yield variations), kinetic studies under controlled conditions (reflux time, solvent purity) are recommended .
Q. How can derivatives of this compound be designed for biological activity?
Derivative design focuses on:
- Functional group modulation : Substituents at the 3-formyl or 6-methyl positions (e.g., trifluoromethyl, hydroxyethyl) alter pharmacokinetics. highlights NHI-2, an indole-based LDH-A inhibitor, demonstrating the impact of electron-withdrawing groups (trifluoromethyl) on target binding .
- Scaffold hybridization : Fusion with thiazole or pyrimidine rings () enhances bioactivity. For example, antiviral indole-2-carboxylates incorporate fluorobenzyl or acetamido groups .
Q. What computational methods predict reactivity in synthetic or pharmacological pathways?
- DFT calculations : Model electrophilic substitution at the indole 3-position, guiding formylation or alkylation steps .
- Molecular docking : Screens derivatives against targets (e.g., LDH-A in ) to prioritize synthesis.
- ADMET profiling : Predicts solubility and metabolic stability using software like Schrödinger Suite, critical for preclinical development .
Methodological Considerations
Q. How are purification challenges addressed for indole derivatives?
Q. What experimental controls ensure reproducibility in pharmacological assays?
- Positive controls : NHI-2 () validates LDH-A inhibition assays.
- Dose-response curves : IC values are calculated using 3D spheroid models to mimic in vivo conditions .
- Counter-screens : Off-target effects are assessed via kinase panels or cytochrome P450 assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
